Bienvenue dans la boutique en ligne BenchChem!

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness ADME Prediction

Select 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid to access a bifunctional scaffold unattainable with generic N-acetyl or N-Boc analogs. The N-1 cyanoacetyl group is the electrophilic warhead for DPP-IV/ACC inhibitors (US20140100211), while the free C-3 carboxylic acid allows orthogonal amidation without deprotection. This enables divergent synthesis of constrained peptidomimetics and protease inhibitors directly from one ≥95% pure building block. Available in research packs from 0.25 g to 10 g.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 2091689-67-5
Cat. No. B1476052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid
CAS2091689-67-5
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)C(=O)CC#N
InChIInChI=1S/C8H10N2O3/c9-3-1-7(11)10-4-2-6(5-10)8(12)13/h6H,1-2,4-5H2,(H,12,13)
InChIKeyADAYCRNCNYGYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid CAS 2091689-67-5: A Multifunctional Pyrrolidine Building Block for Medicinal Chemistry and Organic Synthesis


1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CAS 2091689-67-5) is a heterocyclic organic compound with the molecular formula C8H10N2O3 and molecular weight 182.18 g/mol [1]. The compound features a pyrrolidine scaffold functionalized with both a cyanoacetyl group at the N-1 position and a carboxylic acid moiety at the C-3 position, conferring bifunctional reactivity suitable for orthogonal derivatization . Its predicted physicochemical properties include a pKa of 4.27±0.20, XLogP3 of -0.7, and topological polar surface area (TPSA) of 81.4 Ų [1]. Commercially available at ≥95% purity, this compound serves primarily as a synthetic intermediate in the preparation of pharmacologically active molecules, including protease inhibitors, constrained peptidomimetics, and DPP-IV inhibitor scaffolds [2].

Why Pyrrolidine-3-carboxylic Acid Analogs Cannot Substitute for 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CAS 2091689-67-5)


Substitution of 1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid with generic pyrrolidine-3-carboxylic acid derivatives (such as N-acetyl, N-Boc, or unsubstituted variants) is chemically and functionally invalid for specific synthetic applications . The cyanoacetyl moiety at N-1 confers unique reactivity as an electrophilic handle for nucleophilic additions and cyclizations, which N-acetyl or N-Boc analogs lack [1]. Conversely, the free carboxylic acid at C-3 enables orthogonal amidation and esterification without deprotection steps required for tert-butyl carbamate-protected analogs such as tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate (CAS 660406-89-3) [2]. The combination of both functional groups on the same scaffold enables divergent synthetic pathways unattainable with mono-functionalized analogs, as established in patent literature describing pyrrolidine-based ACC and DPP-IV inhibitor synthesis [3][4].

Quantitative Differentiation Evidence: 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CAS 2091689-67-5) Versus Structural Analogs


Lipophilicity Profile (XLogP3): 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid Versus Unfunctionalized Pyrrolidine-3-carboxylic acid

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid exhibits a predicted XLogP3 value of -0.7, reflecting balanced hydrophilicity-lipophilicity suitable for oral bioavailability optimization [1]. This differs markedly from unsubstituted pyrrolidine-3-carboxylic acid, which is substantially more hydrophilic due to the zwitterionic nature of the free amine-carboxylic acid pair. The cyanoacetyl group introduces hydrophobic character while retaining aqueous solubility via hydrogen bond donors/acceptors [1].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA): 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid Versus N-Protected Analogs

The topological polar surface area (TPSA) of 1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid is 81.4 Ų, which falls within the favorable range for oral absorption (typically <140 Ų for good bioavailability) [1]. This value is substantially lower than that of the corresponding tert-butyl carbamate-protected derivative (tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate), which has additional polar surface area contribution from the Boc carbonyl and oxygen atoms [2].

Oral Bioavailability Drug Design Physicochemical Properties

Acid Dissociation Constant (pKa): 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid Versus Standard Carboxylic Acid Reference

The predicted pKa of the carboxylic acid moiety in 1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid is 4.27±0.20 [1]. This value is comparable to typical aliphatic carboxylic acids (e.g., acetic acid pKa ~4.76) but reflects subtle electronic modulation by the adjacent pyrrolidine ring and cyanoacetyl group. The cyanoacetyl electron-withdrawing effect slightly acidifies the carboxyl group relative to unsubstituted pyrrolidine-3-carboxylic acid [1].

Ionization State pH-Dependent Solubility Pharmacokinetics

Synthetic Utility: Orthogonal Functional Group Availability Versus tert-Butyl Carbamate-Protected Analog

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid provides immediate orthogonal reactivity at both termini without deprotection steps. In contrast, tert-butyl 3-(2-cyanoacetyl)pyrrolidine-1-carboxylate (CAS 660406-89-3) requires acidic Boc deprotection prior to N-functionalization, adding a synthetic step and potentially compromising sensitive functional groups [1][2]. The free carboxylic acid in the target compound also enables direct amide bond formation without activation of a protected ester, streamlining synthetic routes to ACC and DPP-IV inhibitor scaffolds [3].

Organic Synthesis Building Block Medicinal Chemistry

Procurement-Relevant Application Scenarios for 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid (CAS 2091689-67-5)


Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Scaffolds for Type 2 Diabetes Research

1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in the construction of cyanopyrrolidine-based DPP-IV inhibitors . The cyanoacetyl group at N-1 provides the electrophilic nitrile warhead characteristic of this inhibitor class, while the C-3 carboxylic acid enables conjugation to P2/P3 recognition elements . Patent literature confirms that 2-cyanopyrrolidine derivatives constitute the most prominent series of DPP-IV inhibitors, with multiple clinical candidates emerging from this scaffold [1][2]. Procurement of this building block enables rapid access to focused libraries for SAR exploration against DPP-IV .

Preparation of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disease Research

Pyrrolidine derivatives bearing cyanoacetyl and carboxylic acid functionalities are claimed in patent applications (US 20140100211) as ACC1/ACC2 inhibitors for the treatment of obesity, type 2 diabetes, and metabolic syndrome [3]. 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid provides a direct entry point into this chemotype, with the C-3 carboxylic acid enabling rapid diversification to explore structure-activity relationships around ACC isoform selectivity [3].

Construction of Constrained Peptidomimetics and Protease Inhibitor Scaffolds

The pyrrolidine ring in 1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid imposes conformational rigidity that mimics proline or β-amino acid residues in peptide backbones . The compound is particularly useful in medicinal chemistry for constructing complex molecular architectures, including protease inhibitors and constrained peptidomimetics [4]. The bifunctional nature of the scaffold allows simultaneous incorporation into peptide chains at both termini, generating cyclic or stapled peptide analogs with enhanced metabolic stability [4].

CCR5 Antagonist Development for HIV and Inflammatory Disease Research

Preliminary pharmacological screening indicates that compounds related to 1-(2-cyanoacetyl)pyrrolidine-3-carboxylic acid exhibit CCR5 antagonist activity, with potential applications in the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [5]. The N-1 acidic functionality in pyrrolidine derivatives has been shown to afford analogues with enhanced antiviral activity against HIV and improved pharmacokinetic profiles [6]. 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid provides the carboxylic acid moiety essential for this activity profile [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Cyanoacetyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.